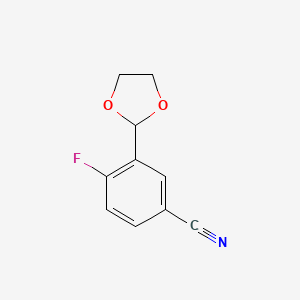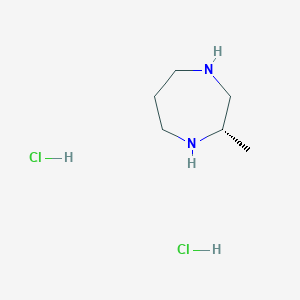
N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound consists of a quinoline ring system with a methyl group and a carboxamide group attached, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .
Another method involves the hydrogenation of quinoline derivatives using catalysts such as palladium on carbon (Pd/C) under hydrogen gas. This method can selectively reduce the quinoline ring to form the tetrahydroquinoline structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert quinoline derivatives back to tetrahydroquinoline.
Substitution: The methyl and carboxamide groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroquinoline and quinoline derivatives, which can be further utilized in medicinal chemistry and other applications.
Scientific Research Applications
N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound exhibits biological activities that make it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases and infections.
Industry: The compound is used in the production of dyes, pesticides, and antioxidants.
Mechanism of Action
The mechanism of action of N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neuronal signaling. The compound may also bind to receptors on cell surfaces, modulating cellular responses and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the methyl and carboxamide groups.
N-methyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound with a similar core structure but different substituents.
Quinoline: An aromatic compound that serves as the basis for many derivatives, including tetrahydroquinolines
Uniqueness
N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methyl and carboxamide groups allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide |
InChI |
InChI=1S/C11H14N2O/c1-12-11(14)9-6-7-13-10-5-3-2-4-8(9)10/h2-5,9,13H,6-7H2,1H3,(H,12,14) |
InChI Key |
NYJQFOHTBDLJFL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CCNC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


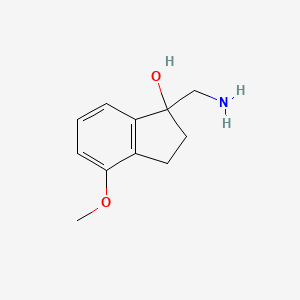

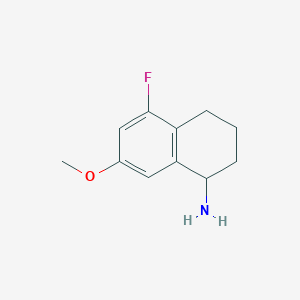
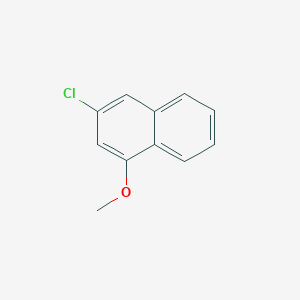

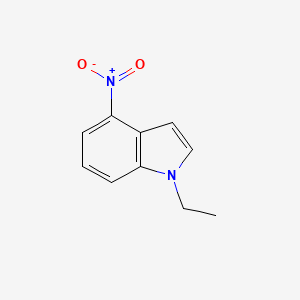



![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11904961.png)
